
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol is a complex organic compound with a unique structure characterized by multiple methyl groups and hydroxyl groups. This compound is part of a class of chemicals known for their diverse applications in various scientific fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol typically involves multi-step organic reactions. The process begins with the preparation of the base octadecane structure, followed by the introduction of methyl groups at specific positions. The hydroxyl groups are then added through controlled oxidation reactions. Common reagents used in these reactions include methylating agents and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and selective oxidation. The process is optimized to ensure high yield and purity, often employing advanced purification methods such as distillation and chromatography.
化学反応の分析
Types of Reactions
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing groups, yielding simpler hydrocarbons.
Substitution: Methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,6,10,14-Tetramethyloctadecane: Similar structure but lacks the hydroxyl groups.
2,6,10-Trimethyltetradecane: Shorter carbon chain and fewer methyl groups.
(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate: Contains double bonds and a formate group.
Uniqueness
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol is unique due to its combination of multiple methyl and hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for various applications.
特性
CAS番号 |
112669-89-3 |
|---|---|
分子式 |
C22H46O6 |
分子量 |
406.6 g/mol |
IUPAC名 |
2,10,12,16-tetramethyloctadecane-1,3,5,11,15,17-hexol |
InChI |
InChI=1S/C22H46O6/c1-14(8-6-7-9-19(25)12-21(27)16(3)13-23)22(28)15(2)10-11-20(26)17(4)18(5)24/h14-28H,6-13H2,1-5H3 |
InChIキー |
OAVXHIIIKHXKFP-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCC(CC(C(C)CO)O)O)C(C(C)CCC(C(C)C(C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


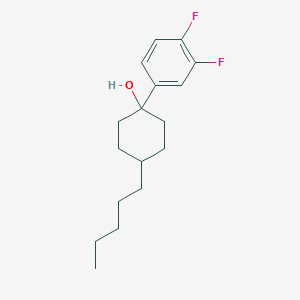
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
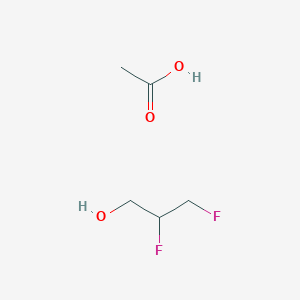
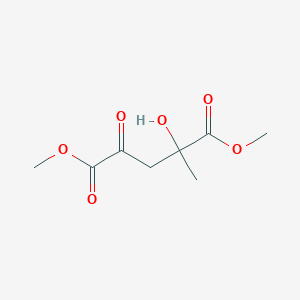
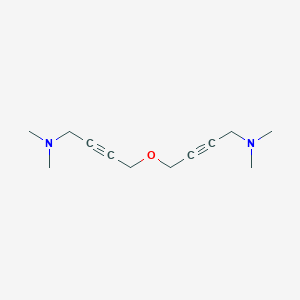
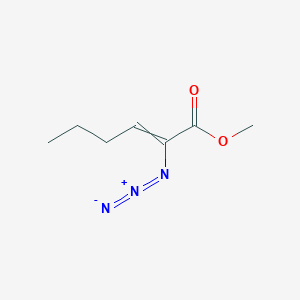
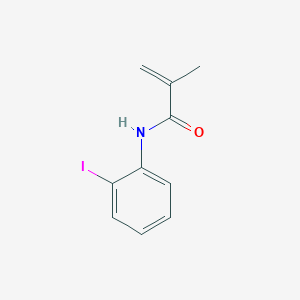
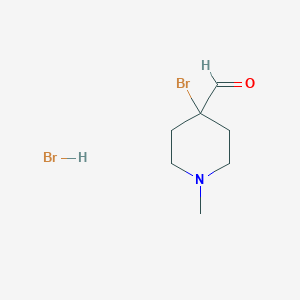
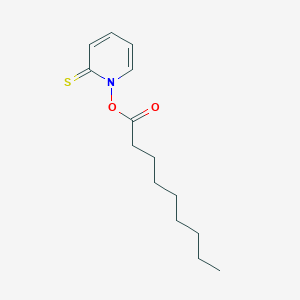


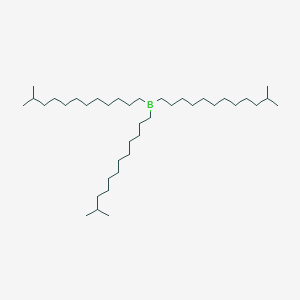

![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
